Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate
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Overview
Description
Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxymethylfurfural with suitable reagents to form the isoxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: A related compound with similar structural features but different functional groups.
Indazole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
Methyl5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups and the isoxazole ring.
Properties
Molecular Formula |
C7H9NO4 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h9H,3H2,1-2H3 |
InChI Key |
SNVPHDSWMFLMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)CO |
Origin of Product |
United States |
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